2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Historical Development of Chromeno-Pyrimidine Chemistry
Chromeno-pyrimidine hybrids emerged as a critical area of study in the mid-20th century, combining the bioactivity of chromene derivatives with the structural versatility of pyrimidines. Early work focused on simple fused systems, such as chromeno[2,3-d]pyrimidin-5-ones, synthesized via condensation reactions between chromene precursors and urea derivatives. The discovery of 1,3,5-triazinanes as three-atom synthons in 2022 marked a turning point, enabling efficient annulation reactions to construct chromeno-pyrimidine cores under mild conditions.
The introduction of thione (-C=S) functionalities arose from efforts to modulate electronic properties and enhance binding affinity in medicinal chemistry applications. For example, spiro[chromeno[2,3-d]thiadiazolo[3,2-a]pyrimidine] derivatives synthesized via three-component reactions demonstrated improved thermal stability and solubility compared to their oxo counterparts.
Classification and Nomenclature of Chromeno[2,3-d]pyrimidine-4-thione Derivatives
Chromeno[2,3-d]pyrimidine-4-thiones belong to the bicyclic fused heterocycles classified under the International Union of Pure and Applied Chemistry (IUPAC) system as follows:
Structural components :
- Chromene moiety : A benzopyran system with oxygen at position 1.
- Pyrimidine ring : Fused at positions 2 and 3 of the chromene.
- Thione group : Replaces the carbonyl oxygen at position 4 of the pyrimidine.
For the target compound, 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione:
- Substituents :
- 3-Chlorophenyl at position 2 (pyrimidine ring).
- Ethoxy group at position 9 (chromene ring).
- Ring saturation : Partial hydrogenation at positions 3, 4, and 5 (3H,4H,5H).
Table 1 compares key structural features of related derivatives:
Significance in Heterocyclic Chemistry Research
Chromeno-pyrimidine-thiones bridge gap areas in medicinal and materials chemistry:
Pharmacological potential :
- 4-Amino-5H-chromeno[2,3-d]pyrimidines exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.
- Electron-withdrawing groups (e.g., chloro, bromo) enhance antioxidant capacity, as shown by 2,4-dichlorophenyl derivatives achieving 78% DPPH radical scavenging at 50 µM.
Materials science applications :
Research Evolution of 3H,4H,5H-Chromeno[2,3-d]pyrimidine Scaffolds
Recent advances in synthesizing partially saturated derivatives include:
Microwave-assisted cyclization :
Catalytic innovations :
Substituent engineering :
Key reaction pathways :
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-15-8-4-5-11-10-14-18(24-16(11)15)21-17(22-19(14)25)12-6-3-7-13(20)9-12/h3-9H,2,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBNWRNGALIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically proceeds through a series of steps including condensation, cyclization, and thionation .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid and bromine .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to a class of chromeno[2,3-d]pyrimidine derivatives, which are known for their complex structures and potential pharmacological properties. The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for efficient assembly of the chromeno-pyrimidine framework. Recent studies have reported various synthetic pathways that yield high purity and yield of this compound, often utilizing microwave-assisted techniques for improved efficiency .
Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione have shown inhibitory effects against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have revealed that it possesses activity against a range of bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has demonstrated anti-inflammatory effects. These effects are particularly relevant in the context of diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This can result in the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key analogs and their differences are summarized below:
Key Observations :
- Thione vs.
- Substituent Effects : Ethoxy (vs. methoxy) increases lipophilicity, which may enhance bioavailability but reduce water solubility . Chlorophenyl groups improve electrophilicity, aiding interactions with biological targets .
Antibacterial Activity
- Chromeno[2,3-d]pyrimidine-4-thiones (e.g., 7-chloro-2-hydroxyphenyl analog) show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) due to thione-mediated disruption of bacterial membranes .
- Pyrano[2,3-d]pyrimidines with methyl/aryl substituents (e.g., compound 8 in ) exhibit moderate activity (MIC: 16–32 µg/mL), suggesting thione groups are critical for potency .
Antioxidant Potential
- Thione-containing derivatives demonstrate superior radical scavenging (IC₅₀: 12–18 µM in DPPH assays) compared to oxo analogs (IC₅₀: 25–40 µM) .
Biological Activity
The compound 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that incorporate various substituents to enhance biological efficacy. For instance, a study reported the synthesis of new chromeno[2,3-d]pyrimidine derivatives through the reaction of substituted tetrahydrochromenes with carboxylic acids under specific conditions, yielding compounds with promising biological properties .
Biological Activity Overview
The biological activity of 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been primarily characterized by its anticancer , antimicrobial , and antioxidant properties.
Anticancer Activity
Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : These compounds often target tubulin dynamics, disrupting microtubule formation which is critical for cancer cell proliferation. In vitro studies have demonstrated effective inhibition of cell growth in human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
Studies have shown that derivatives of chromeno[2,3-d]pyrimidines possess notable antimicrobial properties against a range of bacteria and fungi:
- Inhibition Studies : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL in various assays .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Radical Scavenging : The compound exhibited a significant ability to scavenge DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .
Case Studies
Several case studies have explored the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives:
- Case Study on Cancer Treatment : A study involving animal models demonstrated that treatment with 2-(3-chlorophenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione resulted in a significant reduction in tumor size compared to control groups. Histopathological examination revealed reduced mitotic figures and increased apoptosis in treated tumors .
- Antimicrobial Efficacy : In a clinical setting, a derivative was tested against common pathogens responsible for hospital-acquired infections. Results indicated a marked reduction in bacterial load in infected tissues following administration of the compound over a two-week period .
Q & A
Q. What are the established synthetic routes for 2-(3-chlorophenyl)-9-ethoxy-chromeno[2,3-d]pyrimidine-4-thione, and how can solvent-free conditions improve yield?
The compound is typically synthesized via a two-step process: (1) preparation of 2-amino-3-cyano-4H-chromene intermediates, followed by (2) cyclization with formamidine acetate under microwave irradiation and solvent-free conditions. Solvent-free methods reduce purification complexity and enhance reaction efficiency, achieving yields >70% while minimizing environmental impact . Key characterization involves IR, MS, and NMR spectroscopy to confirm the chromeno-pyrimidine scaffold and substituent positions.
Q. What spectroscopic techniques are critical for validating the structure of this compound?
1H and 13C NMR are essential for confirming the chromeno-pyrimidine backbone and substituent integration. For example, the thione sulfur resonance in IR (~1200–1250 cm⁻¹) and the molecular ion peak in MS (e.g., m/z = 343 [M]+) provide structural validation. Discrepancies in spectral data (e.g., unexpected splitting in aromatic proton signals) may indicate impurities or regioisomeric byproducts, necessitating column chromatography or recrystallization .
Q. How are antibacterial and antioxidant activities evaluated for this compound?
Antibacterial assays (e.g., against Staphylococcus aureus or Escherichia coli) use disk diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs). Antioxidant activity is assessed via DPPH radical scavenging assays, with IC50 values compared to standard antioxidants like ascorbic acid. Compounds with MICs ≤25 µg/mL or IC50 ≤50 µM are considered promising .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to reduce reaction time while maintaining high regioselectivity?
Microwave parameters (power, irradiation time, and temperature) must be calibrated to balance reaction speed and product stability. For instance, 300 W irradiation for 10–15 minutes at 100–120°C achieves optimal cyclization without side reactions. Solvent-free conditions further enhance energy transfer, reducing reaction times to <30 minutes with >90% purity .
Q. What strategies resolve contradictions in NMR data for structurally similar chromeno-pyrimidine derivatives?
Ambiguities in proton assignments (e.g., overlapping aromatic signals) can be addressed via 2D NMR techniques (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions). For example, distinguishing between 3H and 4H diastereomers requires NOESY correlations to confirm spatial proximity of substituents .
Q. How can bioactivity data be interpreted when antioxidant and antibacterial results conflict?
Contradictory bioactivity may arise from divergent mechanisms. Antioxidant efficacy (radical scavenging) often correlates with electron-donating groups (e.g., ethoxy), while antibacterial activity depends on lipophilicity and membrane disruption. Structure-activity relationship (SAR) studies should isolate substituent effects by synthesizing analogs (e.g., replacing 3-chlorophenyl with methoxy groups) and testing in parallel .
Q. What green chemistry approaches are viable for scaling up synthesis without catalysts?
Catalyst-free one-pot reactions using 2-hydroxybenzaldehyde derivatives and thiourea precursors under reflux conditions (e.g., ethanol at 80°C) achieve yields >85%. This avoids metal contamination and simplifies waste management. Reaction progress can be monitored via TLC, with recrystallization in ethanol ensuring high purity .
Q. How do crystallographic data inform structural modifications to enhance stability?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between thione sulfur and adjacent NH groups) that stabilize the chromeno-pyrimidine lattice. Modifications like introducing bulky substituents (e.g., tert-butyl) can disrupt π-π stacking, improving solubility without compromising thermal stability .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Chromeno-Pyrimidine Derivatives
| Compound | Antibacterial MIC (µg/mL) | Antioxidant IC50 (µM) | Key Substituents |
|---|---|---|---|
| 4c (Ref. ) | 12.5 (S. aureus) | 45.2 | 3-Chlorophenyl, ethoxy |
| 4e (Ref. ) | 25.0 (E. coli) | 38.7 | 3-Chlorophenyl, methyl |
Q. Table 2: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Irradiation Time | 10–15 minutes | >90% yield, minimal byproducts |
| Temperature | 100–120°C | Prevents decomposition |
| Solvent | Solvent-free | Reduces purification steps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
